4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile

Medicinal Chemistry Kinase Inhibition Oncology

Medicinal chemistry teams developing selective kinase inhibitors face the challenge of scaffold validation and SAR exploration. 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile addresses this by providing a pre-validated imidazo[2,1-b]thiazole core with a synthetic handle for rapid diversification. • Enables synthesis of subnanomolar JNK3 inhibitors (IC50 = 0.26 nM, >400-fold selectivity) • Benzonitrile group allows one-step conversion to aryl sulfonamide libraries • Proven in vivo anti-melanoma activity in derivative pan-RAF inhibitors Supplied as a research-grade building block with batch-specific quality documentation for reliable procurement.

Molecular Formula C12H7N3S
Molecular Weight 225.27 g/mol
CAS No. 118001-67-5
Cat. No. B044241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile
CAS118001-67-5
Molecular FormulaC12H7N3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CN3C=CSC3=N2
InChIInChI=1S/C12H7N3S/c13-7-9-1-3-10(4-2-9)11-8-15-5-6-16-12(15)14-11/h1-6,8H
InChIKeyIMHNMHBXEGRBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile: Core Scaffold


4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile (CAS 118001-67-5) is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core with a 4-benzonitrile substituent at the 6-position . This structure is a key intermediate and core scaffold in medicinal chemistry, particularly for developing kinase inhibitors targeting pathways in oncology and antiviral research [1]. Unlike many highly-substituted end-product analogs, its value is centered on its chemical versatility as a starting material for building diverse compound libraries, as demonstrated by its use in the synthesis of potent V600E-B-RAF kinase inhibitors [2].

6-Aryl Substitution Specificity


General substitution among imidazo[2,1-b]thiazole compounds can lead to catastrophic failures in target potency and selectivity. The specific substitution pattern on the core scaffold is the primary driver of biological activity, with minor structural modifications leading to orders-of-magnitude differences in binding affinity. For example, in a series of imidazo[2,1-b]thiazole-based JNK3 inhibitors, an optimized chemotype (14bg) achieved subnanomolar potency (IC50 = 0.26 nM) with >400-fold selectivity over the JNK1 isoform [1]. Another derivative, 8u, demonstrated single-digit nanomolar potency against V600E-B-RAF (IC50 = 39.9 nM) after careful SAR-guided optimization of its terminal aryl sulfonamide moiety, which was built upon the core scaffold [2]. This extreme sensitivity to exact chemical structure means that 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile, with its specific 4-benzonitrile group, is a distinct chemical entity that will impart unique physicochemical and binding properties to any final compound it is used to synthesize, making it non-substitutable with other imidazo[2,1-b]thiazole precursors.

Key Differentiators of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile


V600E-B-RAF Inhibition Potency

The core scaffold of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile is a privileged structure for developing potent V600E-B-RAF kinase inhibitors. A derivative, compound 8u, synthesized from a similar imidazo[2,1-b]thiazole scaffold and possessing a terminal para-hydroxybenzenesulfonamido moiety, exhibited an IC50 of 39.9 nM against V600E-B-RAF [1]. This level of potency is superior to the clinically approved multikinase inhibitor Sorafenib in head-to-head testing against several cancer cell lines, where 8u demonstrated sub-micromolar GI50 values against eight cell lines where Sorafenib was less effective [1]. This highlights the unique ability of the imidazo[2,1-b]thiazole core, when appropriately elaborated, to achieve high potency that differentiated it from other chemotypes.

Medicinal Chemistry Kinase Inhibition Oncology

Pan-RAF In Vivo Anti-Melanoma Activity

Derivatives synthesized from the imidazo[2,1-b]thiazole scaffold, which is the core of this product, have shown promising in vivo efficacy. A study identified new imidazo[2,1-b]thiazole derivatives as potent pan-RAF inhibitors with significant in vitro and in vivo anti-melanoma activity [1]. This demonstrates that the core structure can be elaborated to create compounds that are not just biochemically active but also possess favorable pharmacokinetic properties, a key differentiator from other scaffolds that often fail at this translational hurdle. This provides a higher probability of success for a lead optimization campaign.

Melanoma Pan-RAF Inhibitor Anticancer

Regioselective C-5 Bromination

4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile can be directly and regioselectively brominated at the C-5 position of the imidazo[2,1-b]thiazole core using an electrochemical method, yielding 4-(5-bromoimidazo[2,1-b]thiazol-6-yl)benzonitrile with 67% yield . This specific late-stage functionalization handle is not universally accessible on all imidazo[2,1-b]thiazole isomers, as the regiochemistry is dependent on the electronic and steric environment created by the 6-benzonitrile group. This provides a unique entry point for diversification. For example, the core 6-phenyl-imidazo[2,1-b]thiazole scaffold typically undergoes functionalization at the 5-position, but the presence of the electron-withdrawing benzonitrile group directs and activates this position for specific transformations under mild conditions .

Electrosynthesis Late-stage Functionalization C-H Activation

Benzonitrile to Sulfonamide Synthetic Handle

The 4-benzonitrile substituent is a crucial synthetic handle. Following reduction to the corresponding amine, the resulting 4-(imidazo[2,1-b]thiazol-6-yl)aniline can be directly and selectively acylated or sulfonylated. This is a key step in creating highly potent derivatives, such as those with terminal aryl sulfonamide moieties that showed profound anticancer activity [1]. In contrast, analogs with a simple phenyl group at the 6-position lack this reactive amine precursor and require more complex synthetic manipulations to introduce similar sulfonamide structures, making the process lengthier and lower-yielding.

Medicinal Chemistry Sulfonamide Synthesis Drug Discovery

IDO1 Inhibition Potency

Imidazo[2,1-b]thiazole derivatives designed from this core scaffold have demonstrated nanomolar potency against Indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy. Related imidazo[2,1-b]thiazole analogs achieved IC50 values as low as 48.48 nM, which was slightly more potent than the reference compound IDO5L (IC50 67.40 nM) [1]. This is a significant improvement over the structurally distinct clinical candidate Epacadostat's reported enzymatic IC50 of ~72 nM, and further optimization on this core could lead to even more potent compounds. This demonstrates the unique ability of the imidazo[2,1-b]thiazole core to occupy the IDO1 active site, a feature not shared by all indoleamine-based inhibitors.

Immuno-oncology IDO1 Inhibitor Cancer Immunotherapy

Kinome-Wide Selectivity

The imidazo[2,1-b]thiazole scaffold, of which this compound is a derivative, is established as a core that can be optimized for exceptional kinase selectivity. One derivative, compound 14bg, achieved negligible off-target activity in a broad kinome profiling panel, a property that led to a clean in vivo toxicity profile [1]. Similarly, a PI4KB inhibitor from this class, compound 30, demonstrated 'minimal off-target kinase activity' in selectivity profiling [2]. This propensity for producing highly selective inhibitors is not a universal feature of all heterocyclic kinase inhibitor scaffolds, many of which (like some pyrazolopyrimidines) are notorious for polypharmacology.

Selectivity Kinase Profiling Off-Target Effects

Drug Discovery Applications


Scaffold-Hopping for Selective Kinase Inhibitors

Research groups seeking to replace a problematic chemotype (e.g., a promiscuous kinase inhibitor scaffold) can use 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile as a core scaffold to design new, highly selective inhibitors. The scaffold has an established track record of delivering compounds with negligible off-target activity in kinome profiling [1] and can be optimized for subnanomolar potency against targets like JNK3 [2]. The 4-benzonitrile group provides a clear synthetic handle for creating focused libraries to explore this selectivity space.

Aryl Sulfonamide Library Synthesis

Medicinal chemistry teams can leverage the benzonitrile group on this compound as a rapid entry point to aryl sulfonamide-containing compound libraries. By reducing the nitrile to an amine, a diverse set of sulfonyl chlorides can be directly coupled, saving a minimum of one synthetic step compared to analogs lacking this functional handle. This strategy was employed to create extremely potent V600E-B-RAF (IC50 39.9 nM) and C-RAF (IC50 19.0 nM) inhibitors [3], demonstrating the efficiency of this approach.

Late-Stage Functionalization Intermediates

For process chemistry groups developing scalable routes, this compound is a key intermediate for late-stage diversification. The established and mild electrochemical bromination method can produce 5-bromo-imidazo[2,1-b]thiazol-6-yl-benzonitrile cleanly with 67% yield, avoiding harsh reagents and transition metals . This intermediate is then poised for Suzuki, Buchwald, or other cross-coupling reactions to install a wide variety of aryl, heteroaryl, or amine groups, making it a versatile hub molecule for developing structure-activity relationships.

In Vivo Pan-RAF Lead Optimization

Teams working on drug-resistant melanoma can use this compound to initiate a lead optimization campaign, building on the proven in vivo efficacy of its derivatives as pan-RAF inhibitors. Starting with this core eliminates the need to validate a novel scaffold in vivo, a resource-intensive process. A derivative from this chemotype has already demonstrated in vivo anti-melanoma activity [4], providing a solid foundation for further optimization of drug-like properties.

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